molecular formula C17H13BrN2O3S B2426379 (E)-methyl 4-((6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)carbamoyl)benzoate CAS No. 684232-03-9

(E)-methyl 4-((6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)carbamoyl)benzoate

Cat. No. B2426379
CAS RN: 684232-03-9
M. Wt: 405.27
InChI Key: WIGCCVZVQIZYOZ-HTXNQAPBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-methyl 4-((6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)carbamoyl)benzoate is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments.

Scientific Research Applications

Synthesis and Biological Importance

(E)-methyl 4-((6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)carbamoyl)benzoate is a compound of significant interest in scientific research due to its structural composition involving benzothiazole and other biologically active groups. The compound's core structure, benzothiazole, is a pivotal heterocyclic compound with a wide spectrum of biological activities. Benzothiazole and its derivatives are known for their antimicrobial, antiviral, anti-diabetic, anti-tumor, anti-inflammatory, and anthelmintic properties, making them a rapidly evolving and intriguing compound in medicinal chemistry. The unique methine center in the thiazole ring contributes to the biological relevance of benzothiazole, with various pharmacological activities being attributed to the structural variations on the C-2 carbon atom and C-6 of the benzothiazole ring. The biological activities of these compounds are enhanced when certain groups are substituted on the benzothiazole scaffold, which is likely the case for the compound (Bhat & Belagali, 2020).

Furthermore, compounds similar in structure to (E)-methyl 4-((6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)carbamoyl)benzoate have been studied for their potential in creating new therapeutic agents. The (thio)urea and benzothiazole derivatives, in particular, show a broad spectrum of biological activities, with various derivatives used in the treatment of diseases such as rheumatoid arthritis and lupus erythematosus. The physicochemical and biological properties of these compounds are believed to be enhanced when urea and benzothiazole groups are bonded, as seen in UBTs (urea benzothiazoles) and TBTs (thio-urea benzothiazoles) (Rosales-Hernández et al., 2022).

Chemical Synthesis and Applications

The synthesis of related compounds such as methyl-2-formyl benzoate, which shares structural similarities with the compound , indicates the significance of these molecules as bioactive precursors in the synthesis of pharmacologically active compounds. These structures are versatile substrates in organic synthesis and serve as raw materials for the preparation of medical products. Their wide range of pharmacological activities, including antifungal, antihypertensive, anticancer, antiulcer, antipsychotic, and antiviral properties, make them essential in the search for new bioactive molecules (Farooq & Ngaini, 2019).

properties

IUPAC Name

methyl 4-[(6-bromo-3-methyl-1,3-benzothiazol-2-ylidene)carbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13BrN2O3S/c1-20-13-8-7-12(18)9-14(13)24-17(20)19-15(21)10-3-5-11(6-4-10)16(22)23-2/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIGCCVZVQIZYOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)Br)SC1=NC(=O)C3=CC=C(C=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-methyl 4-((6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)carbamoyl)benzoate

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